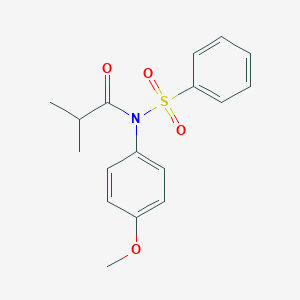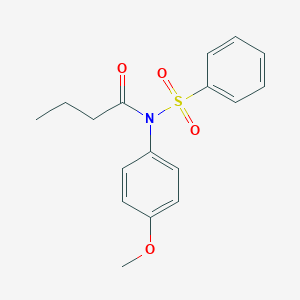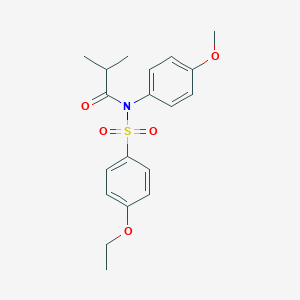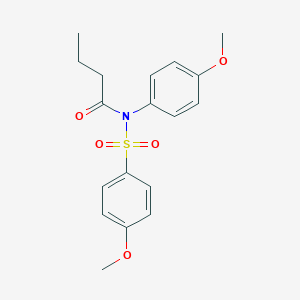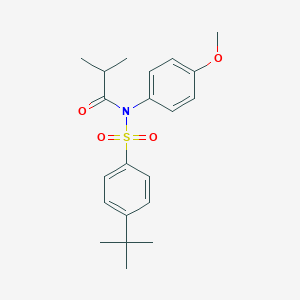![molecular formula C13H13F6NO3 B284127 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFEA, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is thought to work by binding to the active site of enzymes and inhibiting their activity. It may also modulate the function of certain proteins by binding to specific domains.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This can be useful in studying the function of these molecules in biological systems. However, a limitation of using this compound is that it may have off-target effects, meaning that it may inhibit the activity of other enzymes or proteins that are not the intended target.
Orientations Futures
There are a number of future directions for research involving 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a tool for studying the function of proteins and enzymes involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a research tool for studying biological systems.
Méthodes De Synthèse
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with 2,5-difluoroaniline to form a trifluoroethoxy aniline intermediate. This intermediate is then reacted with ethyl chloroacetate to form the final product, this compound.
Applications De Recherche Scientifique
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research as a tool for studying the function of certain proteins and enzymes. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been used to study the role of certain proteins in cancer cell growth and proliferation.
Propriétés
Formule moléculaire |
C13H13F6NO3 |
|---|---|
Poids moléculaire |
345.24 g/mol |
Nom IUPAC |
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H13F6NO3/c1-2-22-6-11(21)20-9-5-8(13(17,18)19)3-4-10(9)23-7-12(14,15)16/h3-5H,2,6-7H2,1H3,(H,20,21) |
Clé InChI |
RGGBNQYLJXFYNQ-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F |
SMILES canonique |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



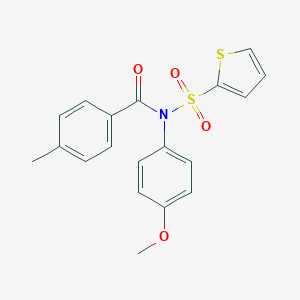
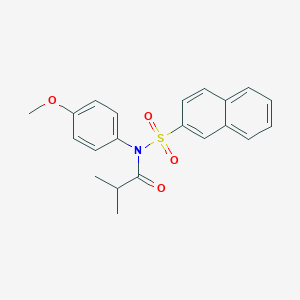
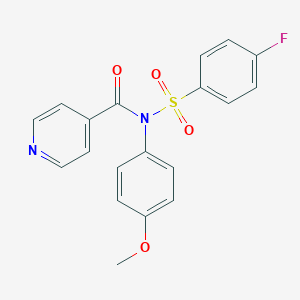

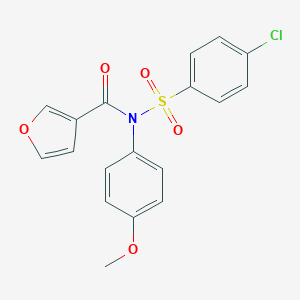
![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
